Product packaging for 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 1352394-94-5)

4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B14067741
CAS No.: 1352394-94-5
M. Wt: 215.02 g/mol
InChI Key: NVTYEDLZFXWRKD-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-81-6) is a high-value fluorinated and brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring both bromo and fluoro substituents on a pyrrolo[2,3-c]pyridine scaffold, makes it a versatile intermediate for constructing more complex molecules via cross-coupling reactions and further functionalization. This compound is recognized for its potential application in the development of diagnostic agents, particularly for neurodegenerative diseases. Research indicates that derivatives of pyrrolo[2,3-c]pyridine have been investigated as potential imaging agents for neurofibrillary tangles in the brain, which are a hallmark pathology of Alzheimer's disease and other tauopathies . The presence of the fluorine atom is especially critical, as it allows for the potential synthesis of compounds suitable for use in positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of neurological conditions . Beyond neuroimaging, the pyrrolopyridine core is a privileged structure in pharmacology, found in compounds with a broad spectrum of biological activities. This scaffold is a key feature in research targeting anticancer, antidiabetic, antimycobacterial, and antiviral agents . As such, this compound serves as a crucial starting material for chemists working to develop new therapeutic candidates in these areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B14067741 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1352394-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1352394-94-5

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

4-bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H

InChI Key

NVTYEDLZFXWRKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 1h Pyrrolo 2,3 C Pyridine

Retrosynthetic Strategies for Halogenated Pyrrolo[2,3-c]pyridines

Retrosynthetic analysis provides a logical framework for designing the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For halogenated pyrrolo[2,3-c]pyridines, the primary disconnections involve either the formation of the pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) or the construction of the pyridine ring onto an existing pyrrole core.

A common retrosynthetic approach for the pyrrolo[2,3-c]quinoline ring system, a related scaffold, involves the electrocyclization of a pyrrol-3-ylbenzene containing a carbodiimide (B86325) moiety. nih.gov This strategy highlights the formation of the pyridine ring as a key step. Another general strategy for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound like ethyl acetoacetate. advancechemjournal.com For pyrrolo[2,3-c]pyridines specifically, a key disconnection can be made at the pyrrole ring, suggesting a synthesis from a substituted pyridine precursor. nbuv.gov.ua

De Novo Construction of the Pyrrolo[2,3-c]pyridine Core

De novo synthesis allows for the construction of the bicyclic core from acyclic or monocyclic precursors, offering flexibility in introducing substituents at various positions.

Cycloaddition Reactions for Pyrrole Ring Formation

Cycloaddition reactions are powerful tools for the construction of the pyrrole ring. researchgate.net The Van Leusen [3+2] cycloaddition reaction, which utilizes tosylmethyl isocyanides (TosMICs), is a well-established method for synthesizing pyrrole derivatives. researchgate.net This reaction involves the cycloaddition of TosMIC with an electron-deficient alkene, followed by elimination to form the pyrrole ring. Another approach involves the [3+2] cycloaddition of azomethine ylides with maleimides, which leads to the formation of hexahydropyrrolo[3,4-c]pyrrole structures that can be further elaborated. rsc.org While not directly forming the pyrrolo[2,3-c]pyridine core, these methods demonstrate the utility of cycloaddition reactions in building the pyrrole moiety.

Cycloaddition Method Reactants Product Type
Van Leusen ReactionTosylmethyl isocyanide (TosMIC), electron-deficient alkenePolysubstituted pyrroles
Azomethine Ylide CycloadditionAzomethine ylide, maleimideHexahydropyrrolo[3,4-c]pyrrole

Pyridine Ring Annulation Techniques

The construction of the pyridine ring onto a pre-existing pyrrole is another viable strategy. A novel synthetic route to 6-azaindoles (pyrrolo[2,3-c]pyridines) starts from 4-aroyl pyrroles. This method involves a Vilsmeier-Haack reaction to form pyrrolo-2,3-dicarbonyls, which are then condensed with glycine (B1666218) methyl ester to construct the pyridine ring. rsc.orgnih.gov Another approach involves the reaction of heterocyclic ketene (B1206846) aminals with ethyl 3-benzoylacrylate or methyl acetylacrylate (B8273135) derivatives, which proceeds via regioselective aza-ene additions and cyclic-condensation reactions to form imidazo[1,2-a]-pyridines, a related heterocyclic system. rsc.org

Regioselective Introduction of Bromine and Fluorine Substituents

The regioselective introduction of halogen atoms is crucial for the synthesis of the target compound. For the bromination of pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, tetrabutylammonium (B224687) tribromide (TBATB) has been used as a mild and efficient reagent to achieve highly selective C3-bromination. nih.gov In the case of pyridines, direct halogenation often requires harsh conditions and can lead to mixtures of regioisomers. chemrxiv.org A milder approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, allowing for the regioselective halogenation of pyridines at the 3-position. chemrxiv.orgnih.gov

For fluorination, Selectfluor is a commonly used electrophilic fluorinating agent. The regioselective fluorination of imidazo[1,2-a]pyridines at the 3-position has been achieved using Selectfluor in aqueous conditions. acs.org The synthesis of fluorinated pyrrolo[2,3-b]pyridines has been developed through the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles. enamine.net

Halogenation Method Reagent Substrate Position of Halogenation
BrominationTetrabutylammonium tribromide (TBATB)Pyrrolo[1,2-a]quinoxalinesC3
Bromination via Zincke ImineN-Bromosuccinimide (NBS)Pyridines3-position
FluorinationSelectfluorImidazo[1,2-a]pyridines3-position

Late-Stage Functionalization Approaches to 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine

Late-stage functionalization (LSF) is an increasingly important strategy in medicinal chemistry, as it allows for the direct modification of complex molecules at a late stage of the synthesis, enabling rapid access to analogues for structure-activity relationship (SAR) studies. unimi.itcancer.gov

Direct Halogenation Protocols (Bromination, Fluorination) on Pyrrolo[2,3-c]pyridine Precursors

Direct halogenation of the pyrrolo[2,3-c]pyridine core can be challenging due to the electron-rich nature of the pyrrole ring and the electron-deficient nature of the pyridine ring, which can lead to complex regioselectivity issues. Electrophilic aromatic substitution on 1H-pyrrolo[2,3-b]pyridines has been shown to occur predominantly at the 3-position for bromination and iodination. rsc.org

For the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a related structure, the bromine and fluorine atoms were introduced as part of one of the starting materials, 4-bromo-2-fluoroaniline, prior to the construction of the heterocyclic core. researchgate.net This highlights a common strategy where the desired halogenation pattern is established on a precursor which is then used in a key bond-forming reaction to construct the final heterocyclic system.

Stereochemical and Regiochemical Control in Halogenation Processes

Achieving precise stereochemical and regiochemical control is paramount in the synthesis of complex molecules like this compound. The introduction of bromine at the C4 position of the 3-fluoro-7-azaindole core requires careful consideration of the directing effects of the existing fluorine atom and the pyridine nitrogen.

Electrophilic aromatic substitution is a common method for the halogenation of 7-azaindoles. The electron-donating nature of the pyrrole ring directs electrophiles primarily to the C3 position. However, when the C3 position is already substituted, as with a fluorine atom, the regioselectivity of subsequent halogenation is altered. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen deactivates the ring towards electrophilic attack, but the C4 position remains one of the more favorable sites for substitution.

The choice of brominating agent is crucial for controlling regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of heterocyclic compounds under mild conditions. The reaction can be influenced by solvent polarity and the presence of catalysts. For instance, the use of a protic solvent can enhance the electrophilicity of the brominating agent. In some cases, Lewis acid catalysts may be employed to direct the halogenation to a specific position.

A reported efficient and highly regiocontrolled route to prepare a functionalized 7-azaindole (B17877) derivative, 5-bromo-4-chloro-3-nitro-7-azaindole, highlights the feasibility of selective halogenation on the 7-azaindole nucleus. This process features a highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate. researchgate.net Although this example involves a different substitution pattern, it underscores the principle that existing substituents heavily influence the position of subsequent halogenation.

Reagent/CatalystPosition of HalogenationNotes
N-Bromosuccinimide (NBS)Primarily C3Can be directed to other positions with appropriate substrates and conditions.
Copper(II) bromideC3Used for regioselective halogenation of parent azaindoles.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer efficient and selective routes for the construction and functionalization of the pyrrolo[2,3-c]pyridine core. Both metal-catalyzed and metal-free approaches have been developed for the synthesis of related heterocyclic systems.

Metal-Catalyzed (e.g., Palladium) Routes for Core Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl and heterocyclic compounds. These methods can be employed for the construction of the 7-azaindole skeleton itself or for the introduction of substituents onto a pre-formed ring system. For example, palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has been shown to predominate over other potential reactions, indicating the utility of palladium catalysis in selectively forming C-N bonds in the presence of multiple reactive sites. researchgate.net

A novel palladium-catalyzed spirocyclization through a sequential Narasaka–Heck cyclization, C–H activation, and [4 + 2] annulation has been developed for the synthesis of spirocyclic pyrrolines, demonstrating the power of palladium catalysis in constructing complex heterocyclic frameworks with high regiocontrol. nih.gov While not directly applied to the synthesis of the target molecule, this methodology showcases the potential for palladium-catalyzed C-H activation/functionalization to introduce the bromo substituent at the C4 position of a 3-fluoro-7-azaindole precursor.

CatalystLigandReaction TypeApplication
Pd(OAc)₂(2-biphenyl)di-tert-butylphosphineAminationSelective C-N bond formation. researchgate.net
Pd(MeCN)₂Cl₂P(p-Tol)₃Narasaka–Heck/C–H activation/[4+2] annulationConstruction of complex pyrroline (B1223166) rings. nih.gov

Metal-Free Catalysis in Pyrrole and Pyridine Ring Synthesis

The development of metal-free catalytic systems is a significant goal in organic synthesis due to the cost and potential toxicity of transition metals. Several metal-free methods have been reported for the synthesis of pyrrole and pyridine rings, which are the constituent parts of the 7-azaindole core.

For instance, a facile and metal-free intramolecular denitrogenative annulation strategy has been developed for the preparation of 2-aroyl 7-azaindoles from 3-(tetrazolo[1,5-a]pyridin-8-yl)prop-2-en-1-one in the presence of the deep eutectic solvent Dowtherm A. rsc.org This method offers a short reaction time, the absence of a metal catalyst, and easy product isolation. Furthermore, a transition-metal-free approach to synthesize 2-aryl-7-azaindolines and 2-aryl-7-azaindoles in a one-pot manner with high chemoselectivity has been demonstrated, with the selectivity controlled by the counterion of the alkali-amide base. nsf.gov

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. This includes the use of safer solvents, energy-efficient reaction conditions, and processes with high atom economy.

Solvent-Free and Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. This technology is particularly beneficial for the synthesis of heterocyclic compounds. The development of enhanced conditions for Lewis acid-catalyzed Leimgruber–Batcho indole (B1671886) synthesis using microwave acceleration has been described for the preparation of various heteroaromatic enamine intermediates, which are precursors to indoles and azaindoles. durham.ac.uk

Solvent-free reactions represent another key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. A novel solvent- and halide-free atom-economical synthesis of pyridine-2-yl substituted ureas utilizes easily accessible pyridine N-oxides and dialkylcyanamides, demonstrating the feasibility of C-H functionalization under solvent-free conditions. durham.ac.uk

TechniqueAdvantagesApplication
Microwave IrradiationReduced reaction times, higher yields, cleaner products.Synthesis of azaindole precursors and related heterocycles. durham.ac.uknih.govnih.gov
Solvent-Free ReactionReduced waste, lower cost, simplified workup.C-H functionalization of pyridine derivatives. durham.ac.uk

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste. nih.govchembam.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For a hypothetical bromination of 3-fluoro-1H-pyrrolo[2,3-c]pyridine with NBS, the atom economy would be less than 100% due to the succinimide (B58015) byproduct. Optimizing reaction efficiency involves not only maximizing the chemical yield but also selecting reactions that inherently generate less waste. Catalytic C-H activation/bromination, for example, could potentially offer a higher atom economy than stoichiometric bromination with NBS if the catalytic cycle is efficient and does not require stoichiometric additives that end up as waste.

The E-factor, or environmental factor, is another metric used to assess the environmental impact of a chemical process. It is defined as the total mass of waste produced per unit of product. chembam.com A lower E-factor indicates a more environmentally friendly process. By optimizing reaction conditions, minimizing the use of auxiliary substances like solvents and purification media, and choosing high atom economy reactions, the E-factor for the synthesis of this compound can be significantly reduced.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 3 Fluoro 1h Pyrrolo 2,3 C Pyridine

Reactivity Governed by the Bromine Substituent

The carbon-bromine bond at the 4-position of the pyrrolo[2,3-c]pyridine core is the principal site for a variety of derivatization strategies. This position is analogous to the C4 position of pyridine (B92270), which is electronically activated towards certain transformations. The presence of the adjacent fluorine and the fused pyrrole (B145914) ring further influences the reactivity of the C-Br bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C4-position, leveraging the reactivity of the C-Br bond. nih.gov A range of standard coupling protocols can be applied to this scaffold to introduce diverse aryl, heteroaryl, alkyl, and amino groups.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming C-C bonds by coupling the bromo-scaffold with various organoboron reagents. nih.gov The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system. Electron-rich boronic acids have been shown to produce good yields in couplings with similar brominated heterocycles. mdpi.com The versatility of this method allows for the introduction of a wide array of substituted aryl and heteroaryl moieties. researchgate.net

Boronic Acid/EsterCatalyst/LigandBasePotential Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃4-Phenyl-3-fluoro-1H-pyrrolo[2,3-c]pyridine
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄4-(4-Methoxyphenyl)-3-fluoro-1H-pyrrolo[2,3-c]pyridine
Thiophene-2-boronic acidXPhosPdG2Cs₂CO₃4-(Thiophen-2-yl)-3-fluoro-1H-pyrrolo[2,3-c]pyridine
Pyridin-3-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄4-(Pyridin-3-yl)-3-fluoro-1H-pyrrolo[2,3-c]pyridine

Stille Coupling: The Stille reaction provides an alternative route for C-C bond formation, utilizing organostannane reagents. researchgate.net These reactions are often tolerant of a wide range of functional groups. The coupling would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a stannane (B1208499) reagent to yield the corresponding 4-substituted product.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the premier method. organic-chemistry.org This reaction couples the bromo-scaffold with a terminal alkyne, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. soton.ac.ukresearchgate.net This method is compatible with a wide range of terminal alkynes, including those with various functional groups. nih.gov

AlkyneCatalyst SystemBasePotential Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N4-(Phenylethynyl)-3-fluoro-1H-pyrrolo[2,3-c]pyridine
TrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃N4-((Trimethylsilyl)ethynyl)-3-fluoro-1H-pyrrolo[2,3-c]pyridine
Propargyl alcoholPdCl₂(PCy₃)₂ / CuIi-Pr₂NH3-(3-Fluoro-1H-pyrrolo[2,3-c]pyridin-4-yl)prop-2-yn-1-ol
1-HexynePd(PPh₃)₄ / CuITHF/Et₃N4-(Hex-1-yn-1-yl)-3-fluoro-1H-pyrrolo[2,3-c]pyridine

Heck Coupling: The Heck reaction can be employed to form a C-C bond between the 4-position of the scaffold and an alkene. researchgate.net This transformation is catalyzed by a palladium complex and requires a base to facilitate the regeneration of the active catalyst.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. It enables the coupling of the bromo-scaffold with a wide variety of primary and secondary amines. researchgate.netnih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, dppp, or biaryl phosphines like tBuDavePhos), and a strong base such as sodium tert-butoxide. chemspider.comresearchgate.net This methodology provides access to a diverse range of 4-amino-substituted pyrrolopyridines.

AmineCatalyst/LigandBasePotential Product
MorpholinePd₂(dba)₃ / BINAPNaOt-Bu4-(Morpholin-4-yl)-3-fluoro-1H-pyrrolo[2,3-c]pyridine
AnilinePd(OAc)₂ / XPhosCs₂CO₃N-Phenyl-3-fluoro-1H-pyrrolo[2,3-c]pyridin-4-amine
PiperidinePd(OAc)₂ / tBuDavePhosNaOt-Bu4-(Piperidin-1-yl)-3-fluoro-1H-pyrrolo[2,3-c]pyridine
CyclohexylaminePd(OAc)₂ / dpppNaOt-BuN-Cyclohexyl-3-fluoro-1H-pyrrolo[2,3-c]pyridin-4-amine

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with various nucleophiles. In the context of pyridine-like systems, the C4 position is electronically activated for nucleophilic attack. stackexchange.com This reactivity is due to the ability of the ring nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex. youtube.com The reaction proceeds via an addition-elimination mechanism. youtube.com The strong electron-withdrawing effect of the fluorine atom at C3 would further enhance the electrophilicity of the C4 position, making it more susceptible to attack by nucleophiles. While fluorine is typically a better leaving group than bromine in SNAr reactions due to the polarization of the C-F bond, the C-Br bond can still be displaced by strong nucleophiles under appropriate conditions, especially given the electronic activation of the heterocyclic system. youtube.com

Metal-halogen exchange provides a powerful method for converting the C-Br bond into a C-metal bond, effectively reversing the polarity at the C4 position and generating a potent nucleophile. For heterocyclic substrates bearing acidic protons, such as the N-H of the pyrrole ring, a specific protocol is required. mdpi.com This typically involves initial deprotonation of the acidic N-H proton with a Grignard reagent (e.g., i-PrMgCl) to form a magnesium salt. Subsequent treatment with an organolithium reagent, such as n-BuLi, at low temperatures facilitates the bromine-lithium exchange. mdpi.com The resulting 4-lithiated species can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a wide range of functional groups at the C4 position.

Reactivity Influenced by the Fluorine Substituent

The fluorine atom at the C3-position exerts a profound influence on the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect.

Directed ortho metalation (DoM) is a strategy for regioselective deprotonation and functionalization of aromatic rings. While powerful directing groups like amides are common, other substituents can also direct metalation. Metalation of pyridine rings can be complex and may be subject to competitive 1,2-addition of the organometallic reagent. harvard.edu For 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine, the most acidic proton is the one on the pyrrole nitrogen. Therefore, any DoM strategy on the pyridine ring would first require protection of the N-H group (e.g., with a SEM or Boc group). Once N-protected, the fluorine atom, through its inductive effect, could potentially acidify the adjacent C2 proton, directing lithiation to that position. However, this is not a classical DoM, and the regiochemical outcome would need to be determined empirically.

The incorporation of a fluorine atom significantly alters the electronic landscape of the pyrrolopyridine scaffold, which has important consequences for its chemical reactivity and potential biological activity. researchgate.net

Electronic Effects : As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. nih.gov This effect lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The lowering of the LUMO energy increases the electrophilicity of the aromatic ring system, making it more susceptible to nucleophilic attack, as seen in SNAr reactions. nih.gov

Modulation of pKa : The electron-withdrawing nature of fluorine can decrease the pKa of the molecule, affecting its acid-base properties and, consequently, its solubility and bioavailability in medicinal chemistry contexts. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy ~472 kJmol⁻¹). nih.gov Strategically placing a fluorine atom can block sites that are susceptible to metabolic oxidation by enzymes, thereby increasing the metabolic stability and half-life of a drug candidate. researchgate.netnih.gov

Conformational Influence : Fluorine atoms can participate in non-covalent interactions, such as C-H···F hydrogen bonds, which can influence the molecule's conformation and its packing in the solid state. rsc.org These interactions can also play a crucial role in the binding affinity of a molecule to a biological target. nih.gov

Reactivity of the Pyrrole Nitrogen (1H-Position)

The nitrogen atom of the pyrrole ring in this compound is a key locus of reactivity. Its lone pair of electrons is integral to the aromaticity of the pyrrole ring, which renders the nitrogen atom non-basic but allows for its deprotonation to form a nucleophilic anion. researchgate.net This characteristic underpins a variety of derivatization strategies at the 1H-position.

N-Alkylation and N-Arylation Strategies

The pyrrole nitrogen can be functionalized through N-alkylation and N-arylation reactions, typically following deprotonation with a suitable base. The resulting pyrrolide anion acts as a potent nucleophile.

N-Alkylation: This is commonly achieved by treating the parent heterocycle with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base and solvent is critical to ensure efficient deprotonation without undesirable side reactions.

N-Arylation: Introducing an aryl group at the pyrrole nitrogen is more challenging and often requires metal-catalyzed cross-coupling methods. Classic approaches like the Ullmann condensation (copper-catalyzed) or modern palladium-catalyzed methods such as the Buchwald-Hartwig amination can be employed. These reactions involve coupling the pyrrolide anion with an aryl halide. For azaindole systems, palladium-catalyzed direct arylation has also been demonstrated, offering a more atom-economical route. nih.gov

Reaction TypeTypical ReagentsProduct Class
N-Alkylation1. Base (NaH, KOtBu) 2. Alkyl Halide (R-X)1-Alkyl-4-bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine
N-Arylation1. Base (NaH, K₃PO₄) 2. Aryl Halide (Ar-X) 3. Catalyst (e.g., CuI, Pd(OAc)₂) and Ligand1-Aryl-4-bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine

Reactivity of the Pyrrolo[2,3-c]pyridine Ring System

The fused bicyclic core of this compound exhibits a duality in reactivity. The pyrrole moiety is a π-excessive system, making it susceptible to electrophilic attack, while the pyridine moiety is π-deficient, rendering it generally unreactive towards electrophiles but susceptible to nucleophilic attack. wikipedia.org

Electrophilic Aromatic Substitution on the Pyrrole and Pyridine Rings

Electrophilic aromatic substitution (SₑAr) is a hallmark reaction of electron-rich aromatic systems like pyrrole. masterorganicchemistry.comyoutube.com In the context of the pyrrolo[2,3-c]pyridine core, the pyrrole ring is significantly more activated towards electrophiles than the pyridine ring. The pyridine nitrogen atom is strongly deactivating, making electrophilic substitution on that ring very difficult. wikipedia.org

The regioselectivity of SₑAr on the pyrrole ring is dictated by the stability of the cationic intermediate (the sigma complex). For unsubstituted indoles and azaindoles, substitution occurs preferentially at the C3 position. researchgate.net In this compound, the C3 position is blocked by a fluorine atom. Consequently, electrophilic attack is expected to occur at the next most activated position, which is C2.

Common electrophilic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Typically performed with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺).

Sulfonation: Achieved using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Acylation/Alkylation: Involves reaction with an acyl chloride/acid anhydride (B1165640) or an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). researchgate.net Protection of the pyrrole nitrogen with an electron-withdrawing group is often necessary to prevent side reactions and deactivate the ring sufficiently to control the reaction. researchgate.net

Reduction and Oxidation Reactions of the Core

The stability of the aromatic core influences its behavior under reductive and oxidative conditions.

Reduction: The pyridine ring is more susceptible to reduction than the pyrrole ring. Catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂) can selectively reduce the pyridine ring under controlled conditions, leading to tetrahydro- or hexahydropyrrolopyridine derivatives. Reduction of the pyrrole ring is more challenging and typically requires more forcing conditions, such as high-pressure hydrogenation or dissolving metal reductions. The C-Br bond may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Oxidation: Pyrrole rings are generally sensitive to oxidation, which can lead to polymerization or the formation of complex mixtures. The pyridine ring is relatively resistant to oxidation. However, the pyridine nitrogen can be oxidized to form an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can alter the reactivity of the pyridine ring, activating it for certain nucleophilic substitutions or enabling rearrangements. nih.gov

Chemo-, Regio-, and Stereoselectivity in Multifunctionalization Reactions

The presence of multiple distinct reactive sites in this compound allows for a wide range of selective functionalization reactions. Achieving chemo- and regioselectivity is paramount for the synthesis of complex derivatives.

Chemoselectivity: The different reactivity of the functional groups enables selective transformations. The C4-Br bond is the most versatile handle for metal-catalyzed cross-coupling reactions. It can be selectively targeted in the presence of the more robust C3-F bond and the various C-H bonds. Palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) are expected to proceed selectively at the C-Br position. nih.govnih.gov The pyrrole N-H bond represents another site for selective reaction; protecting this position is often the first step in a synthetic sequence to prevent interference with subsequent metal-catalyzed or base-mediated reactions. nih.gov

Regioselectivity: The inherent electronic properties of the ring system dictate the regiochemical outcome of reactions. As discussed, electrophilic substitution will preferentially occur at the C2 position of the pyrrole ring. researchgate.net Lithiation followed by quenching with an electrophile would likely occur at the C2 position after N-protection, as this is the most acidic C-H proton on the pyrrole ring.

A hypothetical synthetic sequence illustrating these principles could involve:

N-Protection: Masking the pyrrole nitrogen with a group like SEM or Ts to prevent side reactions.

Cross-Coupling: Performing a Suzuki-Miyaura reaction at the C4-Br position to introduce a new aryl or alkyl substituent.

C-H Functionalization: Executing a regioselective electrophilic substitution (e.g., iodination) at the C2 position.

Deprotection: Removing the N-protecting group to unveil the N-H functionality for further derivatization or as the final step.

Stereoselectivity is not an intrinsic feature of the planar aromatic core but becomes relevant when chiral centers are introduced through derivatization, for example, by attaching a chiral substituent via N-alkylation or cross-coupling.

Reaction TypeTarget SiteTypical ReagentsProductSelectivity Principle
N-ProtectionN1-HSEMCl, NaHN1-SEM derivativeHigher acidity/nucleophilicity of N-H proton
Suzuki CouplingC4-BrAr-B(OH)₂, Pd catalyst, BaseC4-Aryl derivativeHigher reactivity of C-Br bond in oxidative addition
Buchwald-Hartwig AminationC4-BrR₂NH, Pd catalyst, BaseC4-Amino derivativeHigher reactivity of C-Br bond in oxidative addition
Electrophilic HalogenationC2-HNBS or NISC2-Bromo/Iodo derivativeHighest electron density at C2 (C3 is blocked)

This strategic, stepwise functionalization, guided by the principles of chemo- and regioselectivity, allows for the controlled and predictable synthesis of a diverse library of complex molecules based on the this compound scaffold.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound is expected to proceed primarily through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The specific mechanism that is operative will depend on the nature of the reactants and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of the pyrrolo[2,3-c]pyridine system is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This is further enhanced by the presence of the electron-withdrawing fluorine and bromine atoms. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence.

In the first step, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, leading to the formation of a high-energy carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing groups on the ring. masterorganicchemistry.comlibretexts.org In the case of this compound, the nitro group, if present, would be a strong stabilizing group. libretexts.org

The second step involves the departure of the leaving group, which restores the aromaticity of the ring. stackexchange.com The rate-determining step is typically the formation of the Meisenheimer complex, as it involves the disruption of the aromatic system. stackexchange.com

The regioselectivity of nucleophilic attack is influenced by the relative ability of the leaving groups to depart and the stability of the resulting Meisenheimer complex. While fluoride (B91410) is generally a poor leaving group in many contexts, in SNAr reactions, its high electronegativity can activate the ring towards nucleophilic attack, sometimes leading to its displacement over other halogens. stackexchange.comlibretexts.org The order of leaving group reactivity in SNAr can be F > Cl > Br > I, which is counterintuitive to the trend of halide leaving group ability in other substitution reactions. libretexts.org

Table 1: Proposed Mechanistic Details for Nucleophilic Aromatic Substitution (SNAr) on this compound
StepDescriptionKey IntermediatesInfluencing Factors
1. Nucleophilic AttackThe nucleophile attacks the carbon atom bearing either the bromo or fluoro substituent.Meisenheimer ComplexElectron-withdrawing nature of the pyridine ring and halogen substituents.
2. EliminationThe leaving group (bromide or fluoride) departs, restoring the aromaticity of the ring.Substituted pyrrolo[2,3-c]pyridineStability of the leaving group and the aromaticity of the final product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and are widely used for the derivatization of aryl halides. researchgate.netresearchgate.net For this compound, the bromo substituent is the more likely site for these reactions due to the greater reactivity of the C-Br bond compared to the C-F bond in the common catalytic cycles.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves a catalytic cycle that can be broken down into three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. youtube.commdpi.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction or an organotin compound in a Stille reaction) is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

While the C-F bond is generally less reactive in these catalytic cycles, under specific conditions with appropriate ligands and additives, C-F bond activation can also be achieved. mdpi.com

Table 2: Proposed Mechanistic Steps for Palladium-Catalyzed Cross-Coupling of this compound
StepDescriptionPalladium Oxidation State ChangeKey Species
Oxidative AdditionPd(0) inserts into the C-Br bond.Pd(0) → Pd(II)Pd(0) catalyst, this compound
TransmetalationThe organic group from the coupling partner replaces the bromide on the palladium complex.No changeOrganometallic reagent (e.g., R-B(OH)2)
Reductive EliminationThe coupled product is eliminated, regenerating the Pd(0) catalyst.Pd(II) → Pd(0)Derivatized pyrrolo[2,3-c]pyridine, Pd(0) catalyst

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Fluoro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules by providing a highly accurate mass measurement of the parent ion and its fragments. For 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine, HRMS would be crucial for confirming its elemental composition.

The presence of bromine is a key feature that can be identified through the characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units, with nearly equal intensities.

Expected HRMS Data:

The expected monoisotopic mass of the protonated molecule [M+H]+ of this compound (C7H5BrFN2) can be precisely calculated. This calculated mass would be compared to the experimentally determined value, with a very low mass error (typically < 5 ppm) confirming the elemental formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zExpected Isotopic Pattern
[C7H579BrFN2+H]+214.9672Major peak
[C7H581BrFN2+H]+216.9652Peak of nearly equal intensity to the 79Br isotopologue

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1H, 13C, 19F) and two-dimensional NMR experiments would be employed for the complete structural assignment of this compound.

While specific NMR data for this compound is not available, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar substituted azaindole and indole (B1671886) scaffolds.

1H NMR: The proton spectrum would be expected to show signals for the N-H proton of the pyrrole (B145914) ring, and the aromatic protons on the pyridine (B92270) and pyrrole rings. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

13C NMR: The carbon spectrum would reveal distinct signals for each of the seven carbon atoms in the bicyclic system. The carbon atoms directly attached to the electronegative fluorine and bromine atoms would exhibit characteristic chemical shifts.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to assign the protons on the pyridine and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern, for instance, by observing correlations between the protons on the pyridine ring and the carbon atoms at the ring junction.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Key HMBC Correlations
1 (N-H)11.0 - 12.0-C2, C7a
2 (C-H)7.5 - 8.0120 - 125C3, C3a, C7a
3 (C-F)-145 - 155 (d, 1JCF)-
3a (C)-125 - 130H2, H5
4 (C-Br)-100 - 105H5
5 (C-H)7.0 - 7.5115 - 120C3a, C4, C6, C7
6 (C-H)8.0 - 8.5140 - 145C4, C5, C7a
7 (C-H)7.8 - 8.2120 - 125C5, C7a
7a (C)-140 - 145H2, H5, H6, H7

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. 'd' denotes a doublet due to C-F coupling.

19F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A single signal would be expected in the 19F NMR spectrum of this compound, corresponding to the fluorine atom at the C3 position. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the 19F nucleus and nearby protons (nJFH) and carbons (nJFC) would be observed, providing valuable structural information.

Table 3: Predicted 19F NMR Data for this compound

ParameterPredicted Value
Chemical Shift (δ)-120 to -150 ppm
Coupling Constants3JFH2 ≈ 2-5 Hz, 4JFH5 ≈ 1-3 Hz, 1JCF ≈ 240-260 Hz

Note: Chemical shifts are referenced to CFCl3.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful for characterizing different crystalline forms (polymorphs) of this compound, should they exist. Differences in the local environment of the atoms in different polymorphs would lead to distinct chemical shifts and line shapes in the ssNMR spectra. 13C and 15N cross-polarization magic-angle spinning (CP/MAS) experiments would be the most common techniques employed.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group of the pyrrole ring) and halogen bonding (involving the bromine atom), which govern the solid-state architecture. Based on the structures of related halogenated heterocycles, it is anticipated that the molecules would pack in a way that maximizes favorable intermolecular contacts.

Table 4: Expected Crystallographic Data Parameters for this compound (Hypothetical)

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P21/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond LengthsC-Br, C-F, C-N, C-C bond distances
Bond AnglesAngles within the bicyclic ring system
Intermolecular InteractionsHydrogen bonding distances and angles, halogen bonding contacts

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is useful for identifying functional groups. The spectra of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C=C, C-N, C-F, and C-Br bonds.

FTIR Spectroscopy: The FTIR spectrum would likely be dominated by a strong N-H stretching vibration in the region of 3200-3400 cm-1. Aromatic C-H stretching vibrations would appear around 3000-3100 cm-1. The fingerprint region (below 1600 cm-1) would contain a complex pattern of bands corresponding to the stretching and bending vibrations of the pyrrolopyridine ring, as well as the C-F and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would be complementary to FTIR. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C-Br stretching vibration, which may be weak in the FTIR spectrum, is often more readily observed in the Raman spectrum.

Table 5: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModeExpected Wavenumber (cm-1)Technique
N-H stretch3200 - 3400FTIR
Aromatic C-H stretch3000 - 3100FTIR, Raman
C=C/C=N stretch1500 - 1650FTIR, Raman
C-F stretch1000 - 1200FTIR
C-Br stretch500 - 650FTIR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

A comprehensive review of the scientific literature reveals a notable absence of detailed studies on the electronic absorption and emission properties of this compound and its direct derivatives. While research has been conducted on various isomers of the pyrrolopyridine scaffold, such as pyrrolo[3,4-c]pyridines, specific experimental data from UV-Vis absorption and fluorescence spectroscopy for the title compound are not publicly available.

Typically, the investigation of a compound's photophysical properties involves dissolving it in various solvents to record its electronic absorption and emission spectra. The absorption spectrum, obtained via UV-Vis spectroscopy, provides information about the electronic transitions within the molecule. Key parameters include the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength.

Fluorescence spectroscopy is used to characterize the emission of light from a molecule after it has absorbed light. This provides data on the emission maximum (λem), the fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state.

Although data for the specific compound of interest is unavailable, related heterocyclic systems, such as certain furopyridine derivatives, have been shown to exhibit blue fluorescence. However, due to the significant differences in the heterocyclic core, these findings cannot be directly extrapolated to this compound.

The electronic properties of the 1H-pyrrolo[2,3-c]pyridine core are influenced by the positions of the nitrogen atoms and the fusion of the pyrrole and pyridine rings. The introduction of a bromine atom at the 4-position and a fluorine atom at the 3-position is expected to further modify the electronic structure and, consequently, the photophysical properties. The bromine atom, due to the heavy-atom effect, could potentially influence intersystem crossing rates, which might affect fluorescence intensity. The fluorine atom, being highly electronegative, can alter the electron density distribution within the molecule.

Without experimental data, any discussion of the specific photophysical properties of this compound remains speculative. Further research is required to characterize its behavior upon interaction with light.

Computational and Theoretical Investigations of 4 Bromo 3 Fluoro 1h Pyrrolo 2,3 C Pyridine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational efficiency in studying the electronic structure of molecules. mdpi.com Ab Initio methods, while often more computationally intensive, can provide highly accurate benchmarks. These calculations form the basis for exploring the geometry, electronic properties, and spectroscopic parameters of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure. For this compound, this would involve calculating key structural parameters.

Conformational analysis, particularly relevant for flexible molecules, seeks to identify different stable conformers and their relative energies. While the fused ring system of pyrrolopyridine is largely rigid, calculations can confirm the planarity of the bicyclic core and determine the preferred orientation of the N-H proton in the pyrrole (B145914) ring. nih.gov The results of such an analysis typically include optimized bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Pyrrolopyridine Core This table presents typical bond length values for a related heterocyclic system as an illustration of data obtained from geometry optimization calculations.

ParameterTypical Calculated Value (Å)Bond Type
C-C (Pyridine Ring)1.39 ÅAromatic
C-N (Pyridine Ring)1.34 ÅAromatic
C-C (Pyrrole Ring)1.38 ÅAromatic
C-N (Pyrrole Ring)1.37 ÅAromatic
C-F1.35 ÅSingle
C-Br1.90 ÅSingle

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Quantum chemical calculations provide detailed information on the distribution of electrons within the molecule.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich pyrrolopyridine ring system, while the LUMO would also be located on the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In the MEP of the title compound, negative potential (typically colored red) would be expected around the nitrogen atom of the pyridine (B92270) ring and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found near the hydrogen atom of the N-H group, indicating a potential hydrogen bond donor site.

Table 2: Illustrative Electronic Properties Calculated via DFT This table shows representative data for a heterocyclic molecule, demonstrating the output of electronic structure analysis.

PropertyIllustrative Calculated Value
HOMO Energy-6.9 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment2.5 Debye

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). liverpool.ac.uknih.gov Predicted shifts for this compound can be compared with experimental spectra to aid in the assignment of signals to specific atoms within the molecule.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, and C-F or C-Br stretches. Comparing the computed spectrum with the experimental one serves as a validation of the calculated structure.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a static state (in a vacuum or with implicit solvent models), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its behavior in a specific solvent, such as water or DMSO. These simulations can reveal how solvent molecules arrange around the solute (solvation shell), analyze the stability of intermolecular hydrogen bonds, and explore conformational flexibility on a nanosecond timescale. researchgate.net This information is crucial for understanding how the molecule behaves in a real-world biological or chemical environment.

Reaction Mechanism Elucidation through Transition State Calculations

Quantum chemical calculations are instrumental in exploring potential chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. A key aspect of this is the calculation of the transition state—the highest energy point along the reaction coordinate.

For this compound, these methods could be used to study its synthesis or potential metabolic pathways. Calculations of the transition state structure and its associated activation energy can determine the feasibility and rate of a proposed reaction step. This provides a deep, mechanistic understanding that is often difficult to obtain through experiments alone.

Analysis of Substituent Effects on Electronic Properties and Reactivity

The pyrrolopyridine core of the title compound is functionalized with two halogen atoms, bromine and fluorine, which significantly influence its properties. Computational analysis allows for a systematic study of these substituent effects.

In Silico Predictions for Novel Derivatives (e.g., Virtual Screening for Synthetic Accessibility)

The exploration of novel chemical entities with enhanced biological activity and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. For a scaffold such as this compound, computational, or in silico, methods provide a powerful toolkit for the rational design and prospective evaluation of new derivatives. These approaches, including virtual screening and predictions of synthetic accessibility, enable the prioritization of compounds for synthesis, thereby conserving resources and expediting the discovery pipeline.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, a hypothetical virtual screening campaign could be initiated to discover derivatives with potential inhibitory activity against a specific kinase, a common target for pyrrolopyridine-based compounds.

The process would commence with the generation of a virtual library of derivatives. This can be achieved by enumerating a collection of synthetically feasible substituents at various positions of the this compound core. For instance, modifications could be explored at the N1 position of the pyrrole ring and by replacing the bromine atom at the C4 position via well-established cross-coupling reactions.

Following the library generation, molecular docking simulations would be performed. This involves predicting the preferred orientation of each derivative within the binding site of the target protein. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity. Derivatives with high predicted binding affinities would be considered promising candidates.

However, a high binding affinity alone is not sufficient for a compound to be a successful drug. Therefore, the initial hits from virtual screening are typically subjected to further computational filters. These include the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and an assessment of synthetic accessibility. ADME predictions help to weed out compounds that are likely to have poor pharmacokinetic profiles, such as low oral bioavailability or rapid metabolism.

Synthetic accessibility is a crucial, yet often overlooked, aspect of virtual screening. A molecule that is predicted to be highly active but is extremely difficult or impossible to synthesize is of little practical value. Computational algorithms can estimate the synthetic complexity of a molecule based on factors such as the presence of complex stereocenters, unusual ring systems, and the required starting materials and reaction types.

A hypothetical output of a virtual screening campaign for novel derivatives of this compound targeting a specific kinase is presented in the table below. The table includes the hypothetical structure of the derivatives, their predicted binding affinity (as a docking score), key predicted ADME properties, and a synthetic accessibility (SA) score. A lower SA score generally indicates that the molecule is easier to synthesize.

Table 1: Hypothetical In Silico Evaluation of Novel this compound Derivatives
Compound IDR1-SubstituentR2-SubstituentDocking Score (kcal/mol)Predicted Oral Bioavailability (%)Synthetic Accessibility (SA) Score
BFPC-001-H-Br-7.2852.1
BFPC-002-CH3-Phenyl-8.5803.5
BFPC-003-Cyclopropyl-4-Methoxyphenyl-9.1754.2
BFPC-004-CH2CH2OH-3-Pyridyl-8.8903.8
BFPC-005-SO2CH3-Thiophen-2-yl-9.5704.8

The data presented in the table is purely illustrative and serves to demonstrate the type of information that can be generated through in silico predictions. Based on such a table, a medicinal chemist could prioritize the synthesis of compounds like BFPC-003 and BFPC-005, which show a good balance of high predicted binding affinity and acceptable ADME properties, despite their slightly higher synthetic complexity. Further computational studies, such as molecular dynamics simulations, could then be employed to gain a more detailed understanding of the binding interactions of these prioritized candidates.

Applications and Advanced Material Science Aspects of 4 Bromo 3 Fluoro 1h Pyrrolo 2,3 C Pyridine Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

Halogenated heterocyclic compounds, including various isomers of brominated and fluorinated pyrrolopyridines, are highly valued in organic synthesis due to their reactivity and ability to undergo a variety of cross-coupling reactions.

Assembly of Polycyclic Heterocyclic Architectures

The bromine atom on the pyrrolopyridine ring is a key functional group for the construction of more complex molecular architectures. It can readily participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 4-position. This versatility is instrumental in the synthesis of polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The fluorine atom at the 3-position can influence the electronic properties of the molecule and the reactivity of the adjacent bromine, potentially enhancing the efficiency of these coupling reactions.

Precursors for Advanced Organic Materials

The ability to functionalize the halogenated pyrrolopyridine core makes these compounds excellent precursors for advanced organic materials. By carefully selecting the coupling partners, chemists can synthesize molecules with tailored electronic and photophysical properties. For example, the introduction of electron-donating or electron-accepting moieties can be used to create materials with specific energy levels, making them suitable for applications in organic electronics.

Scaffolds in Optoelectronic Materials Development

The pyrrolopyridine nucleus is a common scaffold in the design of optoelectronic materials due to its electron-rich nature and rigid, planar structure, which can facilitate intermolecular interactions and charge transport.

Investigation of Structure-Property Relationships for Luminescence and Charge Transport

The introduction of halogen atoms like bromine and fluorine can significantly impact the photophysical and electronic properties of pyrrolopyridine derivatives. The heavy bromine atom can promote intersystem crossing, potentially leading to phosphorescence, a desirable property for materials used in organic light-emitting diodes (OLEDs). The highly electronegative fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the stability and charge-carrying capabilities of the material. By systematically varying the substituents on the pyrrolopyridine core, researchers can establish structure-property relationships that guide the design of new materials with optimized luminescence and charge transport characteristics.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of pyrrolopyridines have been investigated for their potential use in OLEDs and OPVs. In OLEDs, they can function as host materials, fluorescent or phosphorescent emitters, or as charge-transporting materials. The ability to tune their emission color and efficiency through chemical modification is a key advantage. In OPVs, pyrrolopyridine derivatives can be designed to act as either electron-donating or electron-accepting materials in the active layer of a solar cell. The broad absorption and good charge mobility of some pyrrolopyridine-based materials make them promising candidates for next-generation solar energy technologies.

Ligands or Scaffolds in Catalysis

The nitrogen atoms in the pyrrolopyridine ring system can act as coordination sites for metal ions, making these compounds suitable for use as ligands in catalysis.

The specific electronic and steric properties of the 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold could, in principle, be exploited to create novel catalysts. The electron-withdrawing nature of the fluorine and bromine atoms would modulate the electron density on the nitrogen atoms, thereby influencing the catalytic activity of the resulting metal complex. By designing and synthesizing chiral versions of these ligands, it may be possible to develop catalysts for asymmetric synthesis, a critical area of research in the pharmaceutical and fine chemical industries.

Design of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Incorporating the Scaffold

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. rsc.orgnih.gov The rational design of these materials allows for tunable pore sizes, high surface areas, and diverse functionalities. The this compound scaffold is a promising candidate for incorporation into such frameworks as a versatile linker or node precursor.

The pyridine (B92270) nitrogen atom within the scaffold can act as a coordinating site for metal ions or clusters, forming the nodes of a MOF. nih.govrsc.org The true versatility of the molecule, however, lies in the synthetic utility of the bromo-substituent. Through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), the bromine atom can be replaced with a variety of functional groups, transforming the core scaffold into a multitopic linker suitable for framework construction. For instance, conversion of the bromo- group to boronic acid or amine functionalities would generate linkers capable of forming boronate ester-linked or imine-linked COFs, respectively. rsc.orgnih.gov

Table 1: Potential Strategies for MOF/COF Synthesis Using the Pyrrolo[2,3-c]pyridine Scaffold

Precursor Modification StrategyTarget Linker TypePotential Framework ClassKey Reaction Type
Direct coordinationMonotopic LigandMetal-Organic Framework (MOF)Metal-Ligand Coordination
Conversion of C-Br to C-B(OH)₂Ditopic or Tritopic Boronic AcidCovalent Organic Framework (COF)Suzuki Coupling / Borylation
Conversion of C-Br to C-NH₂Ditopic or Tritopic AmineCovalent Organic Framework (COF)Buchwald-Hartwig Amination
Conversion of C-Br to AlkyneLinear Ditopic LinkerMOF or COFSonogashira Coupling

Chemical Probes for Biochemical Research (Emphasis on Chemical Tools, Not Therapeutic Efficacy)

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov The pyrrolopyridine (azaindole) core is a well-established scaffold in medicinal chemistry, often found in kinase inhibitors and other biologically active molecules. nih.govmdpi.com The this compound derivative serves as an excellent starting point for the synthesis of such chemical tools.

The primary advantage of this scaffold is the reactive bromine atom, which acts as a synthetic handle for diversification. nih.gov Researchers can utilize palladium-catalyzed cross-coupling reactions to systematically introduce a library of different chemical groups at the 4-position. This allows for the exploration of the binding pocket of a target protein and the optimization of affinity and selectivity. The pyrrole (B145914) N-H and pyridine nitrogen atoms are key pharmacophoric features, capable of acting as hydrogen bond donors and acceptors, respectively, to form critical interactions with amino acid residues in a protein's active site. nih.gov

The fluorine atom can significantly enhance the properties of a chemical probe by increasing its metabolic stability, improving cell membrane permeability, and modulating binding affinity through favorable electrostatic interactions. mdpi.com The goal in designing these probes is not therapeutic effect but the creation of a precise tool to interrogate biology, for instance, to validate a protein as a potential drug target or to map its signaling pathways. nih.gov

Table 2: Role of Structural Features in Chemical Probe Development

Structural FeatureRole in Chemical Probe DesignExample of Potential Interaction
Bromo SubstituentSynthetic handle for diversification and optimization.Site for Suzuki or Hartwig coupling to add fragments that bind to a protein pocket.
Pyrrole N-HHydrogen bond donor.Forms hydrogen bond with backbone carbonyls or acidic residues (e.g., Asp, Glu).
Pyridine NitrogenHydrogen bond acceptor.Accepts hydrogen bond from residues like Asn or Gln.
Fluoro SubstituentEnhances binding affinity and metabolic stability.Participates in electrostatic or dipole-dipole interactions; blocks metabolic oxidation.
Aromatic CoreProvides a rigid scaffold for orienting substituents.Engages in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp).

Precursors in Agrochemical Research for Novel Active Ingredient Scaffolds

The development of new agrochemicals with novel modes of action is crucial for overcoming resistance and improving crop protection. Heterocyclic compounds, particularly those containing pyridine rings, are a cornerstone of modern agrochemical discovery. nih.gov The this compound scaffold represents a valuable starting material for the synthesis of new potential fungicides, herbicides, or insecticides.

As in other applications, the bromine atom is the key to its utility as a precursor. It allows for the introduction of various toxophores or functional groups known to be active in agrochemicals via robust chemical transformations. nih.gov The fused pyrrolopyridine core provides a rigid, three-dimensional structure that is distinct from existing agrochemical classes, increasing the likelihood of discovering novel biological activity.

Fluorine substitution is a widely used strategy in agrochemical design to enhance the efficacy and stability of active ingredients. mdpi.com The presence of the fluorine atom in this precursor can lead to final compounds with improved biological activity, enhanced transport properties within the plant, and greater resistance to metabolic degradation by the target pest or weed.

Table 3: Synthetic Elaboration for Agrochemical Scaffolds

Precursor ScaffoldReaction Type at Bromo PositionPotential Agrochemical ClassRationale
This compoundSuzuki CouplingFungicide, HerbicideIntroduction of substituted aryl or heteroaryl rings common in active ingredients.
This compoundEther Synthesis (Ullmann or Buchwald-Hartwig)Fungicide, HerbicideFormation of diaryl ether linkages, a known pharmacophore in agrochemicals. nih.gov
This compoundAminationInsecticide, FungicideIntroduction of substituted amines to mimic natural products or interact with specific receptors.

Supramolecular Chemistry and Self-Assembly of Pyrrolo[2,3-c]pyridine Derivatives

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The design of molecules that can spontaneously self-assemble into ordered, functional structures is a major goal of this field. Derivatives of this compound possess multiple features that can be exploited to direct self-assembly.

The most significant of these is the combination of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). This arrangement can lead to the formation of predictable, chain-like, or network structures through intermolecular hydrogen bonding. Furthermore, the planar aromatic core can participate in π-π stacking interactions, which would further stabilize the resulting assembly.

The bromine atom introduces the possibility of halogen bonding—an interaction where the electrophilic region of the halogen atom interacts with a Lewis base. This directional interaction can be used as another tool to control the final supramolecular architecture. By synthetically modifying the scaffold—for example, by attaching long alkyl chains to the pyrrole nitrogen—researchers could induce the self-assembly of these derivatives into more complex structures like gels, liquid crystals, or nanofibers. nih.gov

Table 4: Non-Covalent Interactions for Supramolecular Assembly

Type of Non-covalent InteractionParticipating Structural MoietyPotential Supramolecular Structure
Hydrogen BondingPyrrole N-H (donor) and Pyridine N (acceptor)Linear tapes, 1D chains, 2D sheets
π-π StackingFused Aromatic Pyrrolopyridine Ring SystemColumnar stacks, layered structures
Halogen BondingBromine Atom (donor)Directionally controlled networks
Dipole-Dipole InteractionsC-F BondOrdered packing in the solid state

Future Research Directions and Unaddressed Challenges in 4 Bromo 3 Fluoro 1h Pyrrolo 2,3 C Pyridine Chemistry

Development of More Efficient and Eco-Friendly Synthetic Methodologies

The advancement of synthetic chemistry is increasingly benchmarked by its adherence to the principles of green chemistry, which prioritize safety, waste reduction, and energy efficiency. researchgate.net Traditional multi-step syntheses of complex heterocycles often rely on hazardous reagents, harsh conditions, and extensive purification, making them unsuitable for sustainable production. africanjournalofbiomedicalresearch.com Future research must focus on developing greener synthetic routes to 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine and its analogs.

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and the need for high-boiling-point solvents, as has been demonstrated in the synthesis of various azaindole derivatives. rasayanjournal.co.innih.gov

Biocatalysis: A particularly promising avenue is the use of halogenase enzymes. Biocatalytic C-H halogenation, using enzymes such as RebH variants, can offer exceptional regioselectivity under mild, aqueous conditions, using benign halide salts instead of hazardous halogenating agents. nih.govfrontiersin.orgresearchgate.net This approach could potentially be used to introduce the bromo and fluoro substituents in a more environmentally friendly manner.

Alternative Solvents and Conditions: Research into using safer, bio-derived solvents or solvent-free conditions, such as ball milling, could significantly reduce the environmental impact of synthesis. monash.edutandfonline.com Ball milling, a mechanochemical technique, has proven effective for producing various heterocyclic compounds efficiently and without the need for solvents. tandfonline.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Halogenated Heterocycles
FeatureConventional MethodsGreen & Eco-Friendly Methods
Reagents Often uses hazardous reagents (e.g., Br₂, NBS, strong acids/bases)Benign halide salts, enzymes, reusable catalysts frontiersin.org
Solvents Volatile organic compounds (VOCs)Water, bio-derived solvents, or solvent-free conditions monash.edu
Energy Prolonged heating under refluxMicrowave irradiation, ambient temperatures rasayanjournal.co.in
Selectivity May require protecting groups, leading to poor atom economyHigh catalyst-controlled regioselectivity frontiersin.org
Waste Significant generation of by-products and solvent wasteMinimal waste, catalyst recycling frontiersin.org

Exploration of Novel Reactivity Pathways for Diversification

The primary utility of this compound lies in its potential as a building block for more complex molecules. The bromine atom at the C4 position serves as a versatile handle for functionalization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings. nih.gov However, relying solely on these established methods limits the structural diversity that can be achieved.

Future research should explore novel reactivity pathways:

C-H Activation: Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. openaccessgovernment.org Investigating rhodium- or palladium-catalyzed C-H activation at other positions of the pyrrolopyridine ring could provide new avenues for diversification while the bromo and fluoro groups remain intact.

Photoredox Catalysis: This rapidly developing field uses light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions that are often not achievable with traditional thermal methods. openaccessgovernment.org Applying photoredox catalysis to this compound could unlock novel reaction pathways.

Directed Ortho-Metalation (DoM): The nitrogen atoms and halogen substituents on the ring could potentially direct a strong base to selectively deprotonate an adjacent C-H bond. The resulting organometallic intermediate could then be trapped with various electrophiles, offering a predictable way to introduce new functional groups.

Scalable Synthesis and Process Chemistry for Industrial Applications

Translating a laboratory-scale synthesis into a robust, safe, and economical industrial process presents a significant challenge. novasolbio.com For a molecule like this compound to be utilized as a pharmaceutical intermediate, a scalable synthesis is paramount. enamine.net

Key considerations for industrial scale-up include:

Process Safety: Thorough evaluation of reaction thermodynamics (exotherms), potential for runaway reactions, and the handling of any toxic or pyrophoric reagents is critical. tianmingpharm.com

Purification Methods: Industrial processes must avoid chromatographic purification due to high solvent consumption and cost. The development of procedures where the final product can be isolated by crystallization is highly desirable. theasengineers.com

Robustness and Reproducibility: The process must consistently deliver the product in high yield and purity across large batches. Metal-free cyclization methods, for example, have been developed for other azaindoles to improve scalability and avoid metal contamination in the final product. acs.orgresearchgate.net

Table 2: Key Challenges in Laboratory vs. Industrial Synthesis
ParameterLaboratory ScaleIndustrial Scale
Objective Proof of concept, synthesis of small quantitiesCost-efficiency, safety, high throughput
Purification Chromatography is commonCrystallization, distillation preferred theasengineers.com
Reagents Wide variety, including expensive or hazardous onesCost-effective, safe, and readily available
Equipment Standard glasswareSpecialized reactors for heat/mass transfer control
Documentation Lab notebookRigorous process control and regulatory documentation

Deeper Understanding of Structure-Function Relationships via Integrated Experimental and Computational Approaches

Pyrrolopyridine derivatives are recognized as "privileged structures" in medicinal chemistry, particularly as kinase inhibitors, because the scaffold can effectively mimic the purine (B94841) ring of ATP and bind to the hinge region of kinases. nih.gov The specific halogenation pattern of this compound is expected to significantly influence its biological activity. Halogen atoms can modulate properties like lipophilicity and metabolic stability and, importantly, participate in halogen bonding—a specific non-covalent interaction that can enhance binding affinity to a protein target. tandfonline.comnih.gov

A deeper understanding of these structure-function relationships is crucial for rational drug design. This can be achieved through an integrated approach:

Experimental Screening: Synthesizing a library of derivatives by functionalizing the C4-bromo position and evaluating their activity against a panel of biological targets (e.g., various kinases).

Computational Modeling: Using the experimental data to build and validate computational models. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can correlate molecular features with biological activity. researchgate.net Molecular docking and molecular dynamics simulations can predict and analyze the binding modes of these inhibitors within the active site of a target protein, providing insight into key interactions. researchgate.netnih.gov This integrated cycle of design, synthesis, testing, and modeling can accelerate the discovery of potent and selective drug candidates. nih.gov

Integration of this compound into Emerging Material Science Technologies

Beyond pharmaceuticals, halogenated heterocyclic compounds are increasingly finding applications in material science, particularly in the field of organic electronics. Nitrogen-containing heterocycles are often electron-deficient, a desirable property for materials used in Organic Light-Emitting Diodes (OLEDs), specifically as electron-transport or host materials. uniss.itrsc.org

The this compound scaffold is a promising candidate for this field:

Tunable Electronic Properties: The pyrrolopyridine core possesses intrinsic electronic properties that can be finely tuned. The electron-withdrawing nature of the fluorine and the pyridine (B92270) nitrogen can lower the molecule's HOMO and LUMO energy levels.

Synthetic Handle for Conjugation: The C4-bromo position is an ideal site for introducing other aromatic or heteroaromatic units via cross-coupling reactions. This allows for the construction of larger, conjugated systems with tailored photophysical properties, such as specific emission wavelengths and high quantum yields, which are essential for efficient OLED devices. sigmaaldrich.com

Future research could focus on synthesizing and characterizing oligomers and polymers derived from this scaffold to evaluate their electroluminescent properties and device performance.

Addressing Challenges in Regio- and Chemoselective Functionalization of Polyhalogenated Systems

A molecule with multiple halogen atoms, like this compound, presents a significant synthetic challenge: how to selectively functionalize one position without affecting the others. Achieving high regio- and chemoselectivity is key to building molecular complexity in a controlled manner.

The primary challenges and future directions include:

Exploiting Inherent Reactivity Differences: The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions. This inherent difference is the foundation for selectively functionalizing the C4 position. nih.govmdpi.com Furthermore, for polyhalogenated pyridines, reactivity is often highest at the C4 (gamma) position relative to the ring nitrogen, further favoring selective reaction at the C4-Br bond. nih.gov

Orthogonal Strategies: The development of "orthogonal" synthetic methods is a major goal. This involves finding reaction conditions that are exclusively selective for one reactive site while leaving others untouched. For example, one might use a palladium catalyst for a Suzuki reaction at the C-Br bond, followed by a copper-catalyzed reaction that selectively targets a C-H bond, leaving the C-F bond intact for a final transformation. nih.gov

Predictive Modeling: The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is not always intuitive. Computational chemistry can play a predictive role by calculating parameters such as carbon-halogen bond dissociation energies (BDEs) and the energies of transition states for oxidative addition, which is often the selectivity-determining step. acs.org Such models can guide the choice of catalysts and reaction conditions to achieve the desired selective functionalization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine, and how is regioselectivity ensured?

  • Methodology :

  • Bromination/Fluorination : Start with a pyrrolopyridine core and use selective halogenation. For bromine introduction, consider using N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be achieved via Balz-Schiemann reaction or using fluorinating agents like Selectfluor.
  • Protecting Groups : Protect the NH group (e.g., with Boc or SEM groups) to prevent side reactions during halogenation .
  • Key Steps : Ensure regioselectivity by optimizing temperature and catalyst. For example, highlights NaH/MeI for methylation, which could stabilize intermediates.

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 8.5–9.5 ppm for pyrrolopyridine protons) and coupling patterns. Fluorine substituents cause splitting in adjacent protons (e.g., ³J coupling ~8–12 Hz) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229/231 for Br isotope pattern).
  • Elemental Analysis : Validate Br and F content via combustion analysis .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-c]pyridine scaffold for SAR studies?

  • Methodology :

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts. demonstrates 87–94% yields for arylboronic acids under K₂CO₃/dioxane conditions (105°C) .
  • Nucleophilic Aromatic Substitution : Exploit the electron-deficient core for reactions with amines or thiols. Use DMF as solvent with CuI catalysis.
  • Nitration/Reduction : Introduce nitro groups (e.g., HNO₃ at 0°C), then reduce to amines for further derivatization .

Q. How do substituents influence the reactivity and pharmacological activity of this compound?

  • Methodology :

  • Electron-Withdrawing Effects : Fluorine enhances electrophilicity at C-4, facilitating cross-coupling. Bromine acts as a leaving group in Suzuki reactions .
  • SAR Profiling : Test derivatives in kinase inhibition assays (e.g., JAK2 or EGFR). cites pyrrolopyridine-based kinase inhibitors, suggesting scaffold compatibility .
  • Solubility Optimization : Add polar groups (e.g., -OH, -OMe) to improve bioavailability. shows methoxy groups increase yield in coupling reactions .

Q. How can contradictory data on reaction yields be resolved during scale-up?

  • Methodology :

  • Parameter Screening : Re-evaluate solvent (THF vs. dioxane), base (K₂CO₃ vs. Cs₂CO₃), and catalyst (Pd(PPh₃)₄ vs. XPhos Pd G3). shows 36–37% yields for similar compounds, indicating sensitivity to steric effects.
  • In Situ Monitoring : Use HPLC or TLC to track intermediates. Adjust stoichiometry of boronic acids (1.2 equiv) to drive reactions to completion .

Data Analysis and Experimental Design

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients. Detect dehalogenated byproducts (e.g., 3-fluoro-pyrrolopyridine) via m/z shifts .
  • 19F NMR : Monitor fluorine-containing impurities at ~-100 to -150 ppm .

Q. How to design a stability study for this compound under varying pH and temperature?

  • Methodology :

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (40°C, 24 hrs) and UV light. Monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.